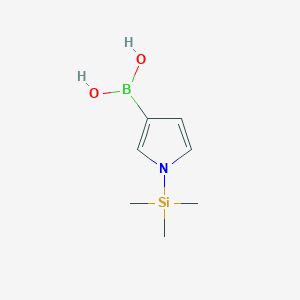
1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid is an organosilicon compound that features both a trimethylsilyl group and a boronic acid group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid typically involves the introduction of the trimethylsilyl group and the boronic acid group onto a pyrrole ring. One common method involves the reaction of a pyrrole derivative with trimethylsilyl chloride in the presence of a base such as triethylamine to form the trimethylsilyl-protected pyrrole. This intermediate can then be reacted with a boronic acid derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Pyrrole derivatives with various functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid involves its ability to interact with various molecular targets through its boronic acid and trimethylsilyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trimethylsilyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrrole ring.
1-(Trimethylsilyl)-1H-pyrrole: Lacks the boronic acid group, making it less versatile in certain applications.
1-(Trimethylsilyl)-1H-pyrrol-2-ylboronic acid: Similar but with the boronic acid group attached at a different position on the pyrrole ring.
Uniqueness
1-(Trimethylsilyl)-1H-pyrrol-3-ylboronic acid is unique due to the combination of the trimethylsilyl and boronic acid groups on the pyrrole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H14BNO2Si |
|---|---|
Poids moléculaire |
183.09 g/mol |
Nom IUPAC |
(1-trimethylsilylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C7H14BNO2Si/c1-12(2,3)9-5-4-7(6-9)8(10)11/h4-6,10-11H,1-3H3 |
Clé InChI |
HOVRSPIHWATYGK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C=C1)[Si](C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


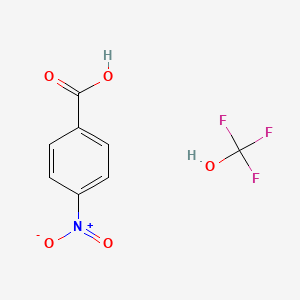
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
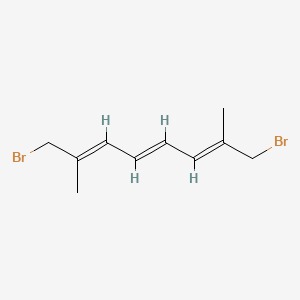

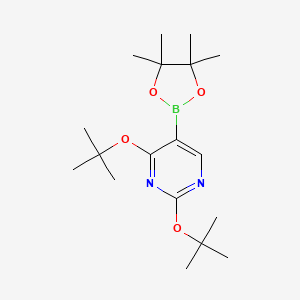
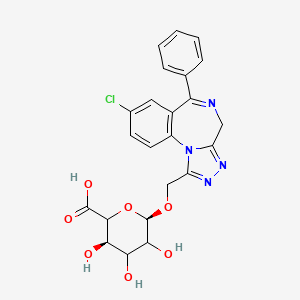

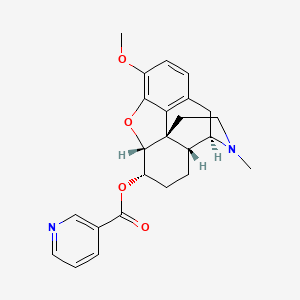
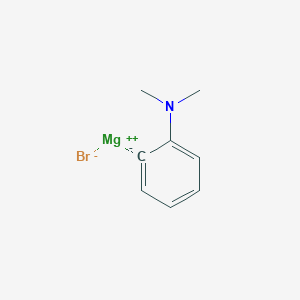
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
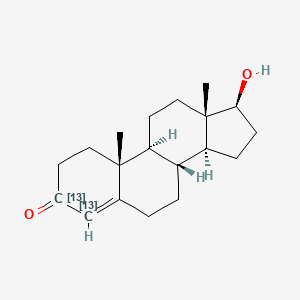
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
